![molecular formula C7H5NS2 B3015228 2-(2-Thienyl)thiazole CAS No. 42140-95-4](/img/structure/B3015228.png)
2-(2-Thienyl)thiazole
Overview
Description
“2-(2-Thienyl)thiazole” is a heterocyclic compound with a molecular formula of C7H5NS2 . It is part of the azole heterocycles, which include imidazoles and oxazoles . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Synthesis Analysis
Thiazolines and thiazoles are integral parts of numerous natural products, drugs, and many useful molecules such as ligands for metal catalysis . A common synthetic protocol for the synthesis of thiazoles and thiazolines has been reported . The synthesis of thiazolines over the past few decades has been limited to the condensation reaction of cysteamine and cysteine with carboxylic acids and its derivatives . Thiazoles are mostly synthesized by the condensation of α-haloketones with thioamides .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .
Chemical Reactions Analysis
Thiazolines and thiazoles are known as drugs, natural products, and pharmacologically active synthetic molecules . They are an integral part of numerous natural products, a number of drugs, and many useful molecules such as ligands for metal catalysis .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.3±0.1 g/cm3, boiling point of 291.1±32.0 °C at 760 mmHg, vapour pressure of 0.0±0.6 mmHg at 25°C, enthalpy of vaporization of 50.9±3.0 kJ/mol, flash point of 131.8±15.5 °C, and index of refraction of 1.640 .
Scientific Research Applications
- Thiazoles exhibit antimicrobial properties. For instance, sulfathiazole is an antimicrobial drug that contains a thiazole ring. Researchers have also synthesized novel thiazole derivatives with potential as antimicrobial agents .
- Thiazole derivatives have demonstrated antitumor and cytotoxic effects. These compounds could be explored further for cancer treatment .
- Voreloxin , which binds to DNA and interacts with topoisomerase II, causing DNA double-strand breaks and cell death, is an example of a thiazole-based antitumor agent .
- Some thiazole derivatives exhibit anti-inflammatory activity. Researchers have investigated their potential in managing inflammatory conditions .
- Certain thiazole compounds have antihypertensive properties, making them relevant in cardiovascular research .
- Thiazoles may play a role in neuroprotection. Their impact on the nervous system warrants further investigation .
- Thiazole derivatives have been studied for their analgesic effects. For example, compound (Figs. 13, 14) showed significant analgesic and anti-inflammatory activities .
Antimicrobial Activity
Antitumor and Cytotoxic Activity
Anti-Inflammatory Properties
Antihypertensive Effects
Neuroprotective Potential
Analgesic Activity
These applications highlight the versatility of 2-(2-Thienyl)thiazole in various scientific contexts. Researchers continue to explore its potential in drug development, disease management, and beyond . If you need more information or have additional questions, feel free to ask! 😊
Mechanism of Action
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, potentially leading to changes in cellular processes . For instance, some thiazole derivatives act through kinase modulation, polymerization inhibition of microtubule, pro-matrix metalloproteinase activation, signal transducer activation of transcription 3, histone deacetylase inhibition, etc .
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways. They may activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems . For example, thiazole derivatives have been reported to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . The downstream effects of these interactions can lead to changes in cellular function and overall health.
Pharmacokinetics
Thiazole is known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of 2-(2-Thienyl)thiazole.
Result of Action
Thiazole derivatives are known to have diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . These effects could result from the compound’s interaction with its targets and its influence on various biochemical pathways.
Action Environment
The action of thiazole derivatives can be influenced by various factors, including the physiological environment and the presence of other molecules
Safety and Hazards
properties
IUPAC Name |
2-thiophen-2-yl-1,3-thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NS2/c1-2-6(9-4-1)7-8-3-5-10-7/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYTKXVQRRLZCDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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